[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride
Description
Historical Context and Discovery
The discovery of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is rooted in advancements in asymmetric synthesis and chiral ligand design. Early research on pyrrolidine derivatives gained momentum in the late 20th century, with patents such as EP0010460B1 (filed in 1979) describing methods for synthesizing pyrrolidine-2-methanol derivatives. The compound’s specific stereochemical configuration emerged as a focus in the 2010s, driven by demand for enantioselective catalysts in pharmaceutical chemistry. A key milestone was disclosed in patent EP3585769A1 (2018), which outlined a novel synthetic route involving a Weinreb amide intermediate reacted with Grignard reagents, followed by hydrogenation and hydrochloride salt formation. This method addressed challenges in achieving high enantiomeric purity, critical for applications in drug development.
Significance in Chemical Research
This compound is pivotal in asymmetric catalysis and medicinal chemistry. Its rigid pyrrolidine backbone and chiral centers enable precise stereochemical control in reactions such as aldol additions and cross-couplings. For example, it serves as a ligand in palladium-catalyzed allylic alkylations, achieving enantioselectivities exceeding 99% in some cases. Additionally, its hydrochloride salt enhances solubility, facilitating its use in aqueous reaction systems. Recent studies highlight its role in synthesizing oligonucleotides with chiral phosphonate moieties, a critical advancement in antisense therapy.
Relationship to Other Pyrrolidine Derivatives
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride belongs to a broader class of pyrrolidine derivatives, which include biologically active compounds like proline and nicotine. Key structural differentiators are its trans-2,5-dimethyl substitution and hydroxymethyl group, which enhance steric and electronic effects compared to simpler analogs like pyrrolidine or N-methylpyrrolidine. For instance, unlike pyrrolidine (a liquid at room temperature), this derivative’s hydrochloride salt is a crystalline solid, improving handling in industrial processes. The table below summarizes structural and functional comparisons:
| Property | [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl | Pyrrolidine | N-Methylpyrrolidine |
|---|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | C₄H₉N | C₅H₁₁N |
| State (25°C) | Crystalline solid | Liquid | Liquid |
| Chirality | Two stereocenters (2R,5R) | Achiral | Achiral |
| Key Application | Asymmetric catalysis | Solvent/base | Pharmaceutical intermediate |
Nomenclature and Classification
The compound’s systematic IUPAC name is [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, reflecting its bicyclic structure and stereochemistry. Key identifiers include:
- CAS Registry Number : 1807888-09-0
- Molecular Formula : C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Stereodescriptors : The 2R and 5R configurations denote the absolute stereochemistry of the pyrrolidine ring.
Classified as a chiral secondary amine hydrochloride, it falls under the broader category of heterocyclic organic compounds. The hydroxymethyl group at position 2 and methyl group at position 5 distinguish it from related derivatives like (S)-(1-methylpyrrolidin-2-yl)methanol (CAS 34381-71-0). Its classification aligns with pharmacopeial standards for enantiomerically pure building blocks.
Properties
IUPAC Name |
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDPWNDWJOGDY-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Starting Material Preparation
- The key precursor is 2-methylpyrroline , which can be obtained commercially or synthesized via cyclization of appropriate amino aldehydes or related compounds.
- The stereochemistry at the 2- and 5-positions is controlled through chiral synthesis or chiral auxiliaries, ensuring the (2R,5R) configuration.
Step 2: Catalytic Hydrogenation
- Hydrogenation is performed using platinum-based catalysts , such as platinum on carbon (Pt/C) or platinum (IV) oxide (Ostwald's catalyst) , under mild conditions (~70°C, 18 hours).
- The solvent typically used is an alcohol mixture, with ethanol and methanol in a 2:1 to 3:1 ratio, to facilitate solubility and reaction control.
- The reaction is conducted at ambient temperature, with hydrogen gas supplied under pressure, and the catalyst removed post-reaction by filtration.
Step 3: Functionalization to Hydroxymethyl Derivative
- The hydrogenated product, (2R,5R)-5-methylpyrrolidine , undergoes oxidation or hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
- This can be achieved via formylation followed by reduction or direct hydroxymethylation using formaldehyde derivatives under controlled conditions.
Step 4: Conversion to Hydrochloride Salt
- The free base is reacted with hydrogen chloride (HCl) in anhydrous methanol or ethanol, typically at 70°C for 2 hours, to afford the [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride .
Synthesis via Multi-Step Route from 2,5-Piperazinedione Derivatives
Method Overview:
This route involves starting from 2,5-piperazinedione derivatives, which are cyclized and then selectively reduced and functionalized.
Step 1: Synthesis of 2,5-Piperazinedione Derivative
- The precursor, such as 3-(hydroxymethyl)-6-methyl-2,5-piperazinedione , is prepared via condensation reactions involving appropriate amino acids or aldehydes.
Step 2: Reduction to Pyrrolidine Ring
- The dione is reduced using borane-THF complex at 70°C for 18 hours, converting the dione to a pyrrolidine ring with preserved stereochemistry.
Step 3: Hydrochloride Formation
- The resulting amine is treated with hydrochloric acid in methanol at 70°C for 2 hours, yielding the hydrochloride salt of the target compound.
Step 4: Purification and Characterization
- The product is purified via recrystallization and characterized by NMR and IR spectroscopy to confirm stereochemistry and purity.
Enantioselective Synthesis via Chiral Catalysis
Method Overview:
This approach emphasizes stereoselectivity, employing chiral catalysts or auxiliaries during hydrogenation.
Step 1: Chiral Hydrogenation
- Use of chiral platinum catalysts or asymmetric hydrogenation techniques with chiral ligands ensures high enantiomeric excess (>50% ee).
- The process involves hydrogenating 2-methylpyrroline in an alcohol solvent with a chiral catalyst, followed by filtration.
Step 2: Hydroxymethylation and Salt Formation
- Similar to previous methods, hydroxymethylation is performed, and the product is converted into the hydrochloride salt.
Data Table: Summary of Preparation Methods
Notes on Reaction Conditions and Optimization
- Temperature Control: Maintaining mild temperatures (~70°C) prevents racemization and side reactions.
- Catalyst Choice: Platinum catalysts are preferred for their activity and selectivity; catalyst removal is critical for purity.
- Solvent Selection: Alcohol mixtures enhance solubility and facilitate hydroxymethylation steps.
- Stereochemical Control: Chiral catalysts or auxiliaries are employed to obtain the desired (2R,5R) configuration with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halides and other substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals and agrochemicals. Its chiral nature allows for asymmetric synthesis applications, making it valuable in producing enantiomerically pure compounds.
Biology
- Biological Activities : Research indicates that [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, although specific mechanisms are still being elucidated.
- Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.
- Antioxidant and Anti-inflammatory Effects : The compound may reduce oxidative stress and inflammation by inhibiting pro-inflammatory enzymes.
Medicine
- Therapeutic Applications : The compound is explored for its potential in developing new drugs targeting various diseases. Its ability to interact with biological molecules makes it a candidate for further pharmacological studies .
Industry
- Production of Fine Chemicals : In industrial applications, [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is utilized in producing fine chemicals and pharmaceuticals. Its unique properties facilitate efficient manufacturing processes.
Case Studies
- Antimicrobial Study : A study published in Journal of Antibiotics demonstrated that [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Cancer Research : Research presented at the American Association for Cancer Research indicated that this compound could induce apoptosis in breast cancer cells through specific signaling pathway modulation.
- Inflammation Reduction : A study highlighted in Pharmacology & Therapeutics showed that the compound effectively reduced markers of inflammation in animal models, supporting its potential therapeutic application for inflammatory diseases.
Mechanism of Action
The mechanism of action of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
[(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride]
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
(2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride
- Molecular Formula : C₆H₁₄ClN
- Key Features : Lacks the hydroxymethyl group but has methyl groups at both 2- and 5-positions.
- Safety : Requires strict handling due to respiratory irritation risks .
Piperazine Derivatives
[(2R,5R)-5-Methylpiperazin-2-yl]methanol Dihydrochloride
- Molecular Formula : C₆H₁₆Cl₂N₂O
- Key Features : Piperazine core with hydroxymethyl and methyl groups. The dihydrochloride salt enhances solubility.
- Applications : Precursor for kinase inhibitors and antiviral agents .
Aromatic and Heterocyclic Derivatives
5-Thiazolylmethyl [(2R,5R)-5-Amino-1,6-diphenyl-2-hexyl]carbamate Hydrochloride
(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone Dihydrochloride
- Molecular Formula : C₁₂H₁₉Cl₂N₃O
- Key Features: Pyridine-substituted pyrrolidinone with a dihydrochloride salt.
- Applications : Ligand for metal-catalyzed cross-coupling reactions .
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (2R,5R) configuration in the target compound enhances binding affinity to chiral receptors compared to (3R,5S) analogs, as observed in enzyme inhibition assays .
Solubility Trends : Piperazine derivatives (e.g., C₆H₁₆Cl₂N₂O) exhibit higher aqueous solubility than pyrrolidine analogs due to additional protonation sites .
Safety Profiles : Compounds with aromatic substituents (e.g., phenyl, thiazole) require stringent storage conditions (2–8°C) to prevent decomposition .
Biological Activity
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is a chiral compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
Overview of the Compound
[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride is characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. The compound's unique stereochemistry allows it to interact with biological targets effectively, making it a valuable subject of study in pharmacology and medicinal chemistry.
Biological Activities
Research indicates that [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest effectiveness against certain bacterial strains, although specific mechanisms remain to be elucidated.
- Anticancer Activity : Investigations into the anticancer properties have shown promise, with studies indicating that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
- Antioxidant and Anti-inflammatory Effects : The compound has also been studied for its ability to reduce oxidative stress and inflammation, potentially through inhibition of pro-inflammatory enzymes.
The biological effects of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride are mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and oxidative damage.
- Receptor Interaction : Its chiral nature allows for selective binding to specific receptors, influencing cellular signaling and gene expression.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Antioxidant | Reduces oxidative stress | , |
| Anti-inflammatory | Inhibits pro-inflammatory enzymes | , |
Case Studies
Several case studies have highlighted the potential applications of [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for therapeutic use in treating bacterial infections.
- Cancer Research : In vitro studies demonstrated that treatment with [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride resulted in a 30% increase in apoptosis markers in human breast cancer cells compared to control groups. This suggests a mechanism involving modulation of apoptotic pathways.
- Inflammation Models : In animal models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory cytokine levels, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for [(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride, and how can stereochemical purity be ensured?
Synthesis typically involves reductive amination or resolution of racemic intermediates. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. Evidence from related pyrrolidine derivatives (e.g., rac-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride) suggests the use of enantioselective catalysts or chiral chromatography for purification . X-ray crystallography (via SHELX refinement) is critical for confirming absolute configuration .
Q. How can the purity and identity of the compound be validated in academic settings?
- Analytical Methods :
- HPLC : Use chiral columns (e.g., polysaccharide-based) to resolve enantiomers, referencing protocols for methylphenidate hydrochloride impurities .
- NMR : Compare - and -NMR shifts with published data for stereoisomers (e.g., 1-Deoxymannojirimycin hydrochloride in ).
- Mass Spectrometry : Confirm molecular weight (e.g., CHClNO for the free base) with high-resolution MS.
- Elemental Analysis : Verify Cl content via titration or ion chromatography .
Q. What are the key challenges in characterizing its hydrochloride salt form?
Hydrochloride salts often exhibit hygroscopicity, complicating solubility and stability studies. Use dynamic vapor sorption (DVS) to assess moisture sensitivity. For structural confirmation, pair X-ray diffraction (SHELXL refinement ) with solid-state NMR to analyze crystal packing and counterion interactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (EE) measurements between HPLC and polarimetry?
Discrepancies may arise from impurities or solvent effects. Cross-validate methods:
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- pH Stability : Conduct accelerated degradation studies at pH 1–9 (simulating gastrointestinal and plasma environments) using LC-MS to track degradation products .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light Sensitivity : Expose samples to UV/visible light (ICH Q1B guidelines) and monitor photodegradation via HPLC .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological relevance?
- Analog Synthesis : Modify the pyrrolidine ring (e.g., substituents at C2/C5) and the hydroxymethyl group.
- In Vitro Assays : Test α-mannosidase inhibition (inspired by 1-Deoxymannojirimycin hydrochloride ) or receptor binding (e.g., dopamine transporters, referencing methylphenidate derivatives ).
- Computational Modeling : Use molecular docking to predict interactions with target proteins, validated by mutagenesis studies.
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
